molecular formula C14H19BN2O2 B1457212 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1107627-02-0

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No. B1457212
CAS RN: 1107627-02-0
M. Wt: 258.13 g/mol
InChI Key: BWNQSQNFMZUMNV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-benzo[d]imidazole, which has been modified with a 1-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . It is likely to be a solid under standard conditions .


Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular formula of this compound is C10H17BN2O2 . It has a molar mass of 208.065 Da . The structure includes a 1H-benzo[d]imidazole core, a 1-methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

The compound may participate in Suzuki-Miyaura cross-coupling reactions . It could also be involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound is likely to be a solid under standard conditions . It has a molar refractivity of 58.3±0.5 cm^3 . The compound has a density of 1.1±0.1 g/cm^3 .

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis and Crystal Structure : Compounds similar to 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole have been synthesized and structurally characterized. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds involve a three-step substitution reaction. The structural confirmation is done through FTIR, NMR spectroscopy, and mass spectrometry, supplemented by X-ray diffraction and density functional theory (DFT) calculations. These methods provide detailed insights into the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).

  • Characterization and DFT Studies : Similar compounds are characterized by various spectroscopic methods and X-ray diffraction. DFT studies aid in calculating the molecular structure, revealing the molecular electrostatic potential, and frontier molecular orbitals. These insights are crucial for understanding the chemical properties and potential applications of such compounds (Liao et al., 2022).

Application in Synthesis of Heterocycles

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles demonstrates the utility of these compounds in preparing heteroaryl-linked benzimidazoles. This method is notable for its convenience and efficiency, illustrating the compound's potential in facilitating the synthesis of a variety of heterocyclic compounds (Rheault et al., 2009).

  • Copper(I) Oxide Catalyzed N-Heteroarylation : The use of compounds like this compound in the base-free copper(I) oxide catalyzed N-heteroarylation of 1H-(benz)imidazoles has been reported. This reaction showcases the role of such compounds in synthesizing N-heteroarylated 1H-(benz)imidazoles, which are valuable in various chemical applications (Begouin & Queiroz, 2013).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Derivatives of benzimidazole, structurally related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies involve a combination of experimental and computational methods to assess their protective abilities, indicating the potential use of such compounds in industrial corrosion protection (Ammal et al., 2018).

Antimicrobial Activities

  • Synthesis and Antibacterial Activity : Compounds related to this compound have been synthesized and tested for their antibacterial activity. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Darekar et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-12-11(8-10)16-9-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQSQNFMZUMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148175
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1107627-02-0
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107627-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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